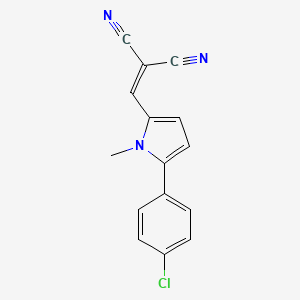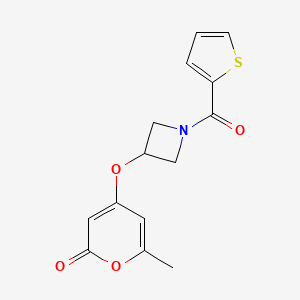
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of malononitrile, which is a nitrile and a malonate ester. It has a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrole and phenyl rings. The exact structure would depend on the specific arrangement of these components .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrole and phenyl rings, as well as the nitrile groups. For example, it might have a relatively high boiling point due to the presence of the rings .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives often interact with their targets by binding to them, which can result in changes in the target’s function . This can lead to various downstream effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on the specific targets they interact with and the nature of these interactions .
Advantages and Limitations for Lab Experiments
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile has several advantages for lab experiments, including its high yield and ease of synthesis. However, this compound is also known to be unstable under certain conditions, which can limit its use in some experiments. Additionally, this compound has low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile. One possible direction is to further investigate its potential as an anti-inflammatory and antitumor agent. Another direction is to explore its potential as a building block for the synthesis of organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various fields.
Synthesis Methods
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is synthesized through the reaction of 4-chlorobenzaldehyde with malononitrile and 1-methyl-2-pyrrolidinone. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile has been extensively studied for its potential applications in various fields, including pharmacology, material science, and organic chemistry. In pharmacology, this compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic chemistry, this compound has been used as a versatile reagent for the synthesis of various compounds.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1-methylpyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c1-19-14(8-11(9-17)10-18)6-7-15(19)12-2-4-13(16)5-3-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXQDMAUJGVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)

![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)
![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)
![8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)
